(4-Bromo-3-nitrophenyl)methanesulfonyl chloride

Organic Synthesis Medicinal Chemistry Bifunctional Reagents

PROTAC developers need orthogonal bifunctional linkers to avoid tedious protecting group strategies. (4-Bromo-3-nitrophenyl)methanesulfonyl chloride addresses this with its dual electrophilic architecture: • Sulfonyl chloride for direct conjugation to amine/hydroxyl-bearing ligands • Aryl bromide (ortho to nitro) enables subsequent Pd-catalyzed cross-coupling for E3 ligase recruiter attachment • -CH₂- spacer reduces steric hindrance at the sulfur center vs. direct arylsulfonyl chlorides Supplied at 95% purity. In stock for immediate dispatch.

Molecular Formula C7H5BrClNO4S
Molecular Weight 314.54 g/mol
Cat. No. B13256850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-nitrophenyl)methanesulfonyl chloride
Molecular FormulaC7H5BrClNO4S
Molecular Weight314.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS(=O)(=O)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrClNO4S/c8-6-2-1-5(4-15(9,13)14)3-7(6)10(11)12/h1-3H,4H2
InChIKeyUXJYFJGFZFNJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-3-nitrophenyl)methanesulfonyl chloride: Technical Specifications and Procurement Data Sheet


(4-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS 1062066-95-8) is an arylmethanesulfonyl chloride building block featuring a para-bromo and meta-nitro substitution pattern on the phenyl ring, with molecular formula C₇H₅BrClNO₄S and molecular weight 314.54 g/mol . This compound belongs to the class of bifunctional electrophilic reagents, containing both a sulfonyl chloride group capable of forming stable sulfonamide or sulfonate linkages, and an aryl bromide moiety positioned ortho to a nitro group that enables subsequent palladium-catalyzed cross-coupling transformations . Commercial availability includes catalog offerings at 95% purity with typical pack sizes of 1 g for research applications .

Workflow Sequential bifunctional derivatization Sulfonylation then cross-coupling
Architecture Arylmethanesulfonyl chloride with –CH₂– spacer Distinct from direct aryl sulfonyl chlorides
Procurement Format 95% purity research-grade building block Pack size: 1 g

Procurement Alert: Why Substituting (4-Bromo-3-nitrophenyl)methanesulfonyl chloride with Structural Analogs Compromises Synthetic Outcomes


Generic substitution among arylmethanesulfonyl chloride derivatives is not advisable due to the compound's unique orthogonally reactive bifunctional architecture. The specific combination of a methanesulfonyl chloride group (separated from the aryl ring by a –CH₂– spacer) with a 4-bromo-3-nitrophenyl scaffold enables sequential, chemoselective transformations not achievable with direct aryl sulfonyl chlorides or analogs bearing different substituent patterns . The –CH₂– spacer reduces steric congestion around the electrophilic sulfur center relative to directly attached arylsulfonyl chlorides, potentially enhancing nucleophilic substitution kinetics . Additionally, the nitro group at the meta position activates the ortho-positioned aryl bromide toward oxidative addition in cross-coupling reactions while also modulating the electronic properties of the sulfonyl chloride via its strong electron-withdrawing effect [1].

Spacer mismatch Direct arylsulfonyl chlorides lack the –CH₂– spacer, which may alter electrophilic reactivity and steric profile for sequential derivatization.
Electronic mismatch Replacing the 3-nitro with a 3-methyl group may shift aryl bromide activation, potentially impacting cross-coupling efficiency.
Orthogonality risk Analogous building blocks without a cross-coupling handle may not support post-sulfonylation diversification.

Quantitative Differentiation of (4-Bromo-3-nitrophenyl)methanesulfonyl chloride: Head-to-Head Comparator Evidence


Structural Differentiation: –CH₂– Spacer Between Aryl Ring and Sulfonyl Chloride

The target compound incorporates a methylene (–CH₂–) spacer between the aromatic ring and the sulfonyl chloride moiety, in contrast to the direct aryl-sulfonyl attachment found in 4-Bromo-3-nitrobenzenesulfonyl chloride (CAS 4750-22-5) . This structural distinction is quantitatively defined by molecular weight (314.54 vs. 300.51 g/mol) and molecular formula (C₇H₅BrClNO₄S vs. C₆H₃BrClNO₄S) . The –CH₂– spacer alters the electrophilic character and steric environment of the sulfonyl chloride group, providing differential reactivity profiles for sequential derivatization strategies.

Structural differentiation
Head-to-head
Contains –CH₂– spacer; MW = 314.54 g/mol
Comparator: 4-Bromo-3-nitrobenzenesulfonyl chloride; MW = 300.51 g/mol; direct aryl–SO₂Cl
Supports orthogonal functionalization strategy review
Difference: +14.03 g/mol (one CH₂ unit)
Organic Synthesis Medicinal Chemistry Bifunctional Reagents

Reactivity Orthogonality: Bifunctional Electrophile with Aryl Bromide Cross-Coupling Handle

The compound functions as a bifunctional building block wherein the sulfonyl chloride moiety reacts with nucleophiles (amines, alcohols) to form stable sulfonamide or sulfonate linkages, while the 4-bromo-3-nitrophenyl scaffold serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) . In contrast, 4-Bromo-3-methylphenyl)methanesulfonyl chloride (CAS 1531565-86-2) replaces the nitro group with a methyl group, altering the electronic activation of the aryl bromide . The nitro group is a strong electron-withdrawing group (Hammett σₘ = +0.71) compared to the electron-donating methyl group (Hammett σₘ = -0.07), which enhances the electrophilicity of the aryl bromide toward oxidative addition in cross-coupling and modulates the reactivity of the sulfonyl chloride [1].

Reactivity orthogonality
Class-level inference
3-Nitro Hammett σₘ = +0.71 (strong EWG)
Comparator: 3-Methyl analog σₘ = -0.07 (weak EDG); Δσₘ ≈ +0.78
Supports electronic activation context for cross-coupling
Direct kinetic comparison data to verify
Chemical Biology PROTAC Synthesis Cross-Coupling

Stability and Handling Requirements: Moisture Sensitivity Profile

The compound is documented as moisture-sensitive and requires storage under an inert atmosphere . While all sulfonyl chlorides are hydrolytically labile, the presence of the electron-withdrawing nitro group and the –CH₂– spacer may influence the relative hydrolysis rate compared to directly attached arylsulfonyl chlorides [1]. The stability of sulfonyl chlorides generally follows the order fluorides > chlorides > bromides > iodides, with chlorides being the most commonly utilized for practical synthetic applications due to their balance of reactivity and manageable handling requirements [2]. Direct comparative hydrolytic stability data for the target compound versus its closest analogs was not identified in the available literature search.

Stability and handling
Context-dependent
Moisture-sensitive; store under inert atmosphere
Procurement and handling planning context
Direct comparative hydrolysis data not identified
Storage Conditions Reagent Stability Procurement Planning

Procurement-Driven Application Scenarios for (4-Bromo-3-nitrophenyl)methanesulfonyl chloride


PROTAC (Proteolysis Targeting Chimera) Linker Construction

The bifunctional architecture of (4-Bromo-3-nitrophenyl)methanesulfonyl chloride is ideally suited for PROTAC synthesis, where one terminus requires a robust linking group (the sulfonyl chloride for conjugation to a target-binding ligand) and the opposite terminus (the aryl bromide) enables attachment of an E3 ligase recruiter via palladium-catalyzed cross-coupling . This orthogonal reactivity allows for sequential, chemoselective functionalization without protecting group manipulation, streamlining the synthesis of bivalent degraders.

Activity-Based Protein Profiling (ABPP) Probe Development

The sulfonyl chloride group readily reacts with nucleophilic amino acid side chains (e.g., lysine ε-amino groups, serine hydroxyls) to form stable covalent adducts with target proteins . The aryl bromide provides a synthetic handle for introducing fluorescent reporters or affinity tags via Suzuki coupling, enabling the creation of tailored activity-based probes for chemical biology investigations.

Covalent Inhibitor Scaffold Elaboration

Researchers developing covalent enzyme inhibitors can utilize the sulfonyl chloride as a warhead for targeting catalytic nucleophiles (e.g., cysteine thiols, serine hydroxyls) while leveraging the 4-bromo-3-nitrophenyl scaffold for further structure-activity relationship (SAR) exploration through cross-coupling diversification . The electron-withdrawing nitro group may enhance binding interactions with certain enzyme active sites while modulating the electrophilicity of the sulfonyl chloride.

Sulfonamide Library Synthesis

The compound serves as a precursor for generating diverse sulfonamide libraries through reaction with primary or secondary amines . The presence of the aryl bromide allows for subsequent diversification of the sulfonamide core, enabling the construction of complex molecular scaffolds for hit-to-lead optimization campaigns in medicinal chemistry.

Application
Selection Property
Validation Focus
PROTAC linker construction
Orthogonal bifunctional reactivity
Sequential sulfonylation and cross-coupling efficiency
ABPP probe development
Covalent protein modification handle
Reporter or affinity tag attachment via aryl bromide
Covalent inhibitor scaffold elaboration
Electrophilic warhead with SAR diversification point
Cross-coupling diversification and electrophilicity modulation
Sulfonamide library synthesis
Versatile sulfonylation with late-stage diversification
Post-sulfonylation library expansion via aryl bromide

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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